

# formation of hexaaquacobalt(II) in aqueous solutions

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## Compound of Interest

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An In-depth Technical Guide on the Formation of **Hexaaquacobalt(II)** in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

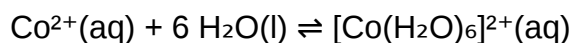
## Abstract

The **hexaaquacobalt(II)** ion,  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ , is the primary species formed when cobalt(II) salts are dissolved in water. This pink, octahedral complex is a cornerstone of cobalt coordination chemistry and serves as a fundamental model for understanding ligand exchange kinetics and thermodynamics in aqueous media. Its labile nature makes it a crucial precursor for the synthesis of a vast array of cobalt complexes, including those with applications in catalysis, materials science, and as redox-activated prodrugs. This guide provides a comprehensive overview of the formation, structure, and properties of the **hexaaquacobalt(II)** ion, including detailed experimental protocols for its synthesis and characterization.

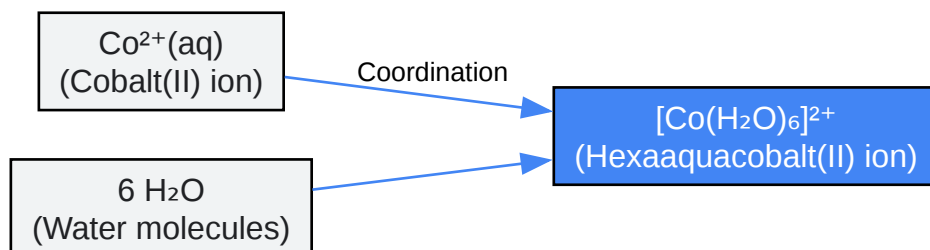
## Core Principles of Formation

The formation of the **hexaaquacobalt(II)** ion is a spontaneous process that occurs upon the dissolution of a simple cobalt(II) salt (e.g., cobalt(II) chloride, nitrate, or sulfate) in water. The central cobalt(II) cation ( $\text{Co}^{2+}$ ), with a  $d^7$  electronic configuration, acts as a Lewis acid, attracting the lone pairs of electrons from six water molecules, which act as Lewis bases.[1] This interaction results in the formation of a stable, high-spin coordination complex with an octahedral geometry.[2]

The overall formation can be represented by the simple equation:



In aqueous solution, this complex is the predominant species, imparting a characteristic pink or rose color to the solution.[2][3][4]



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Caption: Formation of the **hexaaquacobalt(II)** complex in water.

## Thermodynamic and Kinetic Data

The stability and reactivity of the  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  ion are governed by its thermodynamic and kinetic properties.

### Thermodynamic Properties

The thermodynamic data for the aqueous cobalt(II) ion, which exists as the hexaaqua complex, are crucial for understanding the energetics of its formation and subsequent reactions.

Property	Value	Units	Reference
Standard Enthalpy of Formation ( $\Delta H^\circ_f$ )	-58.2	kJ/mol	[1]
Standard Molar Entropy ( $S^\circ$ )	-155.6	J/mol·K	[1]

Table 1: Standard thermodynamic properties of the aqueous cobalt(II) ion.

## Kinetic Lability and Water Exchange

The  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  complex is considered kinetically labile, meaning its coordinated water ligands can be exchanged with other ligands in the solution at a relatively fast rate.<sup>[5]</sup> The rate of water exchange is a fundamental parameter that influences the kinetics of all other ligand substitution reactions. The lability of first-row divalent transition metal aqua ions generally increases across the series, reflecting changes in the electronic occupancy of the d-orbitals.<sup>[6]</sup>

Metal Aqua Ion	Water Exchange Rate Constant (k) at 298 K ( $\text{s}^{-1}$ )
$[\text{V}(\text{H}_2\text{O})_6]^{2+}$	$1.0 \times 10^2$
$[\text{Cr}(\text{H}_2\text{O})_6]^{2+}$	$8.0 \times 10^9$
$[\text{Mn}(\text{H}_2\text{O})_6]^{2+}$	$2.1 \times 10^7$
$[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$	$4.4 \times 10^6$
$[\text{Co}(\text{H}_2\text{O})_6]^{2+}$	$3.2 \times 10^6$
$[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$	$3.2 \times 10^4$
$[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$	$9.0 \times 10^9$
$[\text{Zn}(\text{H}_2\text{O})_6]^{2+}$	$4.0 \times 10^7$

Table 2: First-order rate constants for water exchange on selected  $[\text{M}(\text{H}_2\text{O})_6]^{2+}$  ions.

## Structural and Spectroscopic Characterization

The identity and properties of the **hexaaquacobalt(II)** ion are confirmed through various analytical techniques.

### UV-Visible Spectroscopy

The pink color of the  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  ion is due to its absorption of light in the visible region. The UV-Vis spectrum is characterized by a primary absorption band corresponding to a d-d electronic transition.

Parameter	Value	Transition	Reference
$\lambda_{\text{max}}$	~510 nm	${}^4\text{T}_{1\text{g}}(\text{F}) \rightarrow {}^4\text{T}_{1\text{g}}(\text{P})$	[1]
Molar Absorptivity ( $\epsilon$ )	~5.0 L mol <sup>-1</sup> cm <sup>-1</sup>	[1]	

Table 3: Spectroscopic data for the **hexaaquacobalt(II)** ion.

## X-ray Crystallography

Single-crystal X-ray diffraction of hydrated cobalt(II) salts provides definitive structural information, confirming the octahedral coordination geometry and precise Co-O bond lengths.

Parameter	Value Range (Å)	Reference
Co-O Bond Length	2.0529 (14) - 2.1196 (9)	[1][7]

Table 4: Representative Co-O bond lengths in **hexaaquacobalt(II)** complexes.

## Experimental Protocols

### Synthesis of Hexaaquacobalt(II) Nitrate

This protocol describes the synthesis of a pure **hexaaquacobalt(II)** salt by reacting cobalt(II) carbonate with nitric acid.[1]

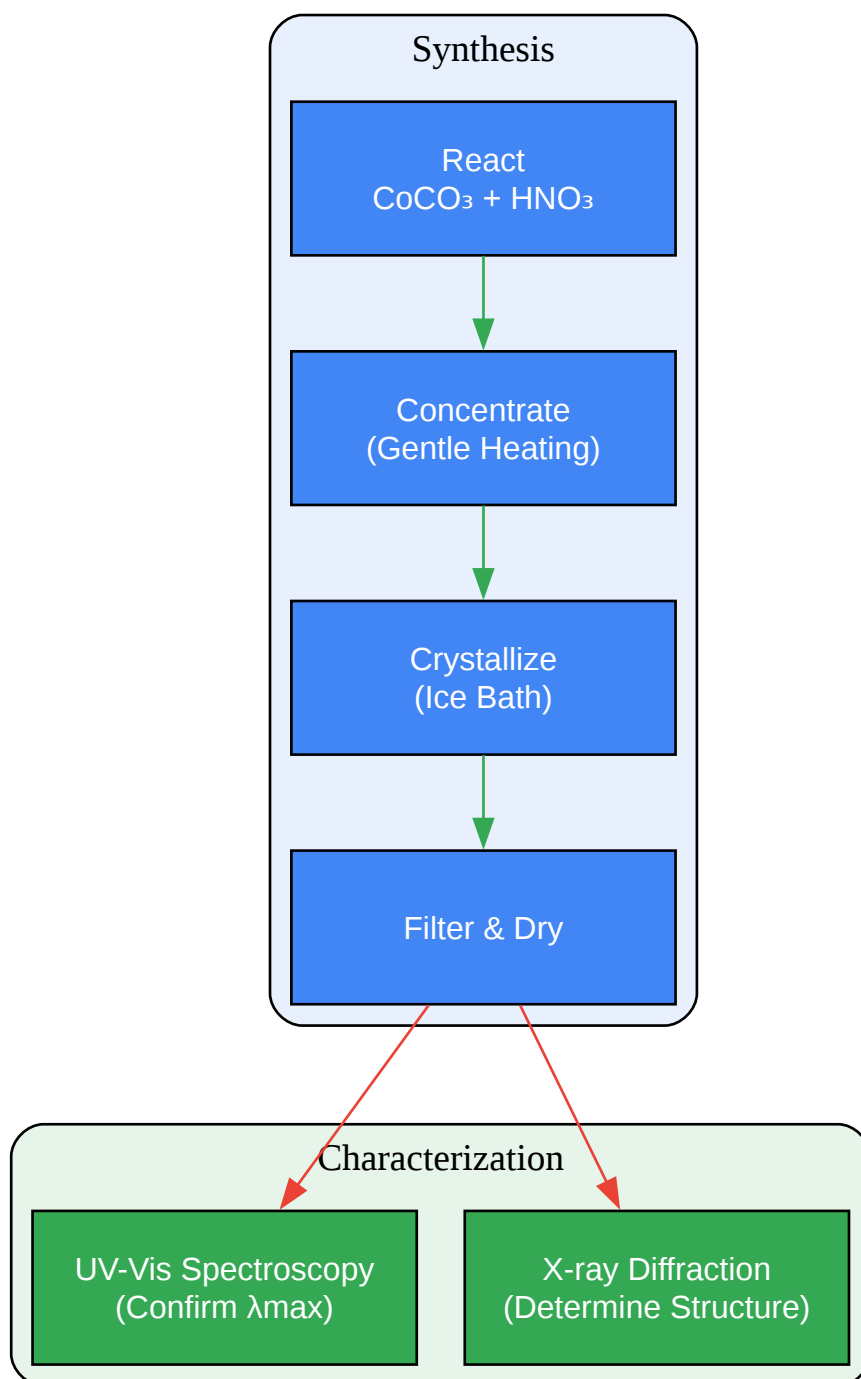
Materials:

- Cobalt(II) carbonate ( $\text{CoCO}_3$ )
- 6 M Nitric acid ( $\text{HNO}_3$ )
- Distilled water
- Beaker, hot plate, stirring rod
- Ice bath
- Buchner funnel and filter paper

#### Procedure:

- Carefully add a stoichiometric amount of cobalt(II) carbonate powder in small portions to a beaker containing 6 M nitric acid while stirring. The reaction will effervesce (release CO<sub>2</sub>). Continue adding until the effervescence ceases and a clear pink solution is formed.
  - Reaction:  $\text{CoCO}_3(\text{s}) + 2\text{HNO}_3(\text{aq}) \rightarrow \text{Co}(\text{NO}_3)_2(\text{aq}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$
- Gently heat the solution on a hot plate to approximately 60-70°C to concentrate it and ensure the reaction is complete. Do not boil to dryness.
- Once the solution is saturated (small crystals may begin to form on the surface), remove it from the heat.
- Cool the beaker first to room temperature and then in an ice bath to induce crystallization of the pink **hexaaquacobalt(II)** nitrate, --INVALID-LINK--2, salt.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol to aid drying.
- Dry the crystals in a desiccator.

Precaution: Perform the acid addition in a well-ventilated fume hood due to the production of CO<sub>2</sub> gas.



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Caption: Workflow for the synthesis and characterization of a  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  salt.

## Characterization by UV-Visible Spectroscopy

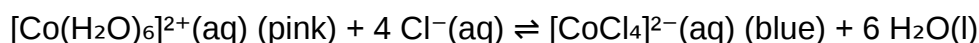
Procedure:

- Prepare a dilute aqueous solution of the synthesized --INVALID-LINK--<sub>2</sub> salt of a known concentration.
- Calibrate a UV-Vis spectrophotometer using distilled water as a blank.
- Record the absorbance spectrum of the cobalt solution from approximately 350 nm to 700 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which should be around 510 nm.<sup>[1]</sup>
- Using the Beer-Lambert Law ( $A = \epsilon cl$ ), calculate the molar absorptivity ( $\epsilon$ ).

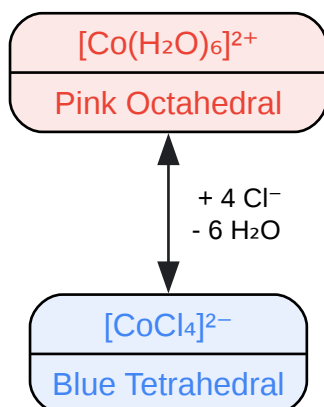
## Ligand Substitution Reactions

The lability of the water ligands in  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  allows for a rich chemistry of ligand exchange reactions. These are typically equilibrium processes that can be manipulated by changing reaction conditions.

A classic example is the reaction with excess chloride ions (e.g., from concentrated HCl), which results in a color change from pink to blue due to the formation of the tetrahedral tetrachlorocobaltate(II) complex,  $[\text{CoCl}_4]^{2-}$ .<sup>[2][4][8]</sup>



This equilibrium is readily reversible; adding water to the blue solution will shift the equilibrium back to the left, reforming the pink **hexaaquacobalt(II)** ion.<sup>[2][4]</sup>



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Caption: Reversible ligand exchange between  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  and  $[\text{CoCl}_4]^{2-}$ .

## Conclusion

The **hexaaquacobalt(II)** ion is a central species in the aqueous chemistry of cobalt. Its formation is straightforward, and its properties are well-characterized. A thorough understanding of its thermodynamics, kinetics, and reactivity is essential for professionals in research and drug development, as it serves as the primary starting material for the synthesis of more complex and functional cobalt-based compounds. The lability of the aqua ligands is the key to its synthetic utility, allowing for controlled ligand substitution to design molecules with specific electronic, magnetic, or therapeutic properties.

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